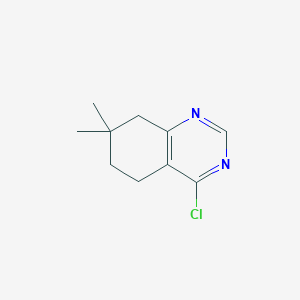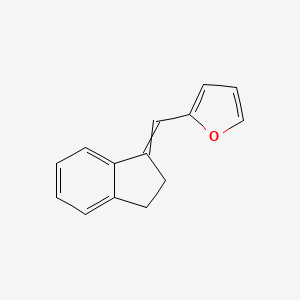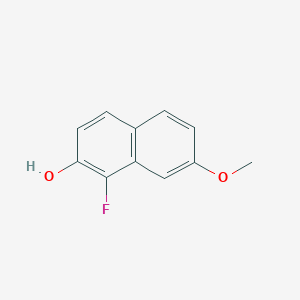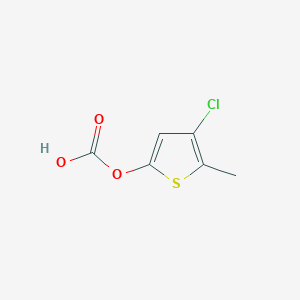
1-Chloro-6,7-dimethylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-6,7-dimethylisoquinoline is an organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring.
準備方法
The synthesis of 1-Chloro-6,7-dimethylisoquinoline can be achieved through several methods. One common approach involves the chlorination of 6,7-dimethylisoquinoline. The reaction typically requires a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 6,7-dimethylisoquinoline
Chlorinating Agent: Phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2)
Reaction Conditions: Reflux in an appropriate solvent (e.g., dichloromethane)
Product: this compound
化学反応の分析
1-Chloro-6,7-dimethylisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. For example, reaction with an amine can yield the corresponding amine derivative.
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
These reactions are often carried out under mild conditions to ensure high selectivity and yield .
科学的研究の応用
1-Chloro-6,7-dimethylisoquinoline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Pharmaceutical Research: The compound is used in the development of potential therapeutic agents. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties. .
作用機序
The mechanism of action of 1-Chloro-6,7-dimethylisoquinoline is primarily based on its ability to interact with biological molecules. The compound can intercalate with DNA, disrupting the normal function of the genetic material. Additionally, it can inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair. These interactions can lead to cell cycle arrest and apoptosis, making the compound a potential candidate for anticancer therapy .
類似化合物との比較
1-Chloro-6,7-dimethylisoquinoline can be compared with other similar compounds, such as:
特性
分子式 |
C11H10ClN |
|---|---|
分子量 |
191.65 g/mol |
IUPAC名 |
1-chloro-6,7-dimethylisoquinoline |
InChI |
InChI=1S/C11H10ClN/c1-7-5-9-3-4-13-11(12)10(9)6-8(7)2/h3-6H,1-2H3 |
InChIキー |
CYFFHNULMIKXQG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)C(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one](/img/structure/B11903197.png)


![3-Methyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11903209.png)

![2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11903232.png)
![7-Chloro-2-ethyl-5-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11903237.png)

![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11903246.png)


![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11903260.png)

